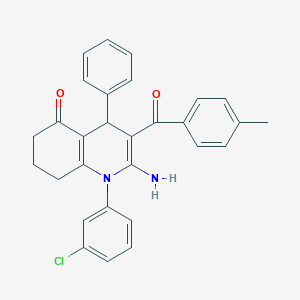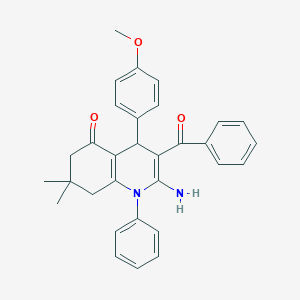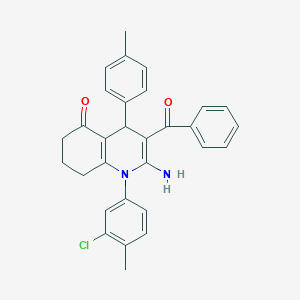![molecular formula C30H27N3O5S B304434 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide, also known as Compound X, is a novel chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It belongs to the class of pyridine derivatives and has a molecular weight of 526.64 g/mol.
作用機序
The mechanism of action of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as to inhibit the formation of new blood vessels (angiogenesis) that are necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X in lab experiments is its specificity for cancer cells. It has been shown to have minimal effects on normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X. One direction is to further investigate its mechanism of action and to identify other pathways and enzymes that it may inhibit. Another direction is to study its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, more research is needed to determine the optimal dosage and administration of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X for the treatment of cancer.
合成法
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis involves the condensation of 4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol with 2-bromoacetophenone, followed by the reaction with 2-methoxyaniline and subsequent oxidation with potassium permanganate. The final product is obtained after purification using column chromatography.
科学的研究の応用
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
|---|---|
分子式 |
C30H27N3O5S |
分子量 |
541.6 g/mol |
IUPAC名 |
2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27N3O5S/c1-35-25-13-9-8-12-23(25)32-28(34)18-39-30-22(17-31)21(16-24(33-30)19-10-6-5-7-11-19)20-14-26(36-2)29(38-4)27(15-20)37-3/h5-16H,18H2,1-4H3,(H,32,34) |
InChIキー |
WPSMGYJKWDHEON-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
正規SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)


